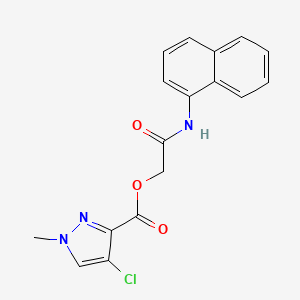
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a thiazole ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a β-diketone with hydrazine derivatives.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled through a propanamide linker. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry
In chemistry, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both thiazole and pyrazole rings suggests that it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it versatile for different industrial uses.
Mechanism of Action
The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide: Similar structure but lacks the methyl group on the pyrazole ring.
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide: Similar structure but lacks the nitro group on the pyrazole ring.
Uniqueness
The uniqueness of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide lies in the combination of the thiazole and pyrazole rings with specific substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H13N5O3S |
|---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(3-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C10H13N5O3S/c1-7-8(15(17)18)6-14(13-7)4-2-9(16)12-10-11-3-5-19-10/h6H,2-5H2,1H3,(H,11,12,16) |
InChI Key |
WNDRSHZGMPYCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)NC2=NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


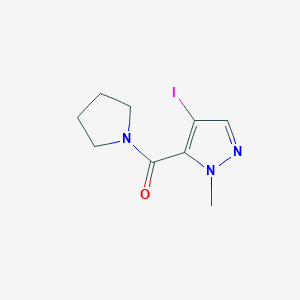
![N,1,3,6-tetramethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964161.png)
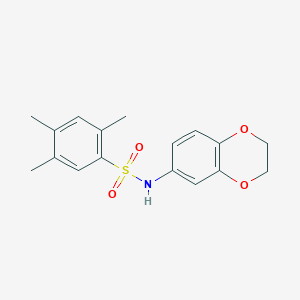
![Ethyl 2-[acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10964175.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10964176.png)
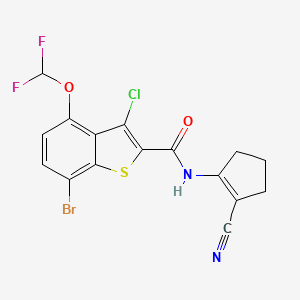
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964195.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10964196.png)
![Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B10964198.png)
![3-{(4E)-4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10964200.png)
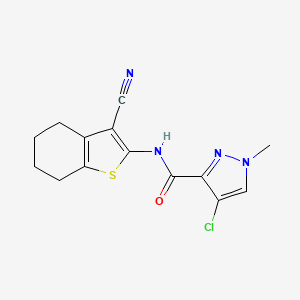
![(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10964212.png)
![N-(2,5-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10964215.png)
